molecular formula C12H7ClN2O B8668207 4-Chloro-2-(2-furyl)quinazoline

4-Chloro-2-(2-furyl)quinazoline

Cat. No. B8668207
M. Wt: 230.65 g/mol
InChI Key: IYCWAIRSKHRGGE-UHFFFAOYSA-N
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Patent
US03998951

Procedure details

A 2.12 g portion of 2-(2-furyl)quinazolin-4(3H)-one was stirred into 25 ml of phosphorus oxychloride and to this mixture was slowly added 1.21 g of dimethylaniline. This mixture was stirred for 15 minutes. The entire mixture was added slowly to 1 liter of cold water containing 25 ml of chloroform. Solid sodium bicarbonate was added as required to keep the water solution basic. The chloroform extract was separated and the water extracted with an additional 25 ml of chloroform. The chloroform extracts were combined and concentrated to give a yellow solid. The solid was recrystallized from cyclohexane to give 1.4 g of 4-chloro-2-(2-furyl)quinazoline, m.p. 116°-118°; ir and nmr spectra were consistent with the assigned structure.
Name
2-(2-furyl)quinazolin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[NH:15][C:14](=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1.P(Cl)(Cl)([Cl:19])=O.CN(C)C1C=CC=CC=1.C(=O)(O)[O-].[Na+]>O.C(Cl)(Cl)Cl>[Cl:19][C:14]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=[C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[N:15]=1 |f:3.4|

Inputs

Step One
Name
2-(2-furyl)quinazolin-4(3H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C1=NC2=CC=CC=C2C(N1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the water extracted with an additional 25 ml of chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC(=NC2=CC=CC=C12)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.